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molecular formula C14H19NO3 B8427187 5-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1-methyl-1H-pyridin-2-one

5-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1-methyl-1H-pyridin-2-one

Cat. No. B8427187
M. Wt: 249.30 g/mol
InChI Key: WNXJNZUMRNOKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08269015B2

Procedure details

A solution of 5-(1,4-dioxa-spiro[4.5]dec-8-yl)-1H-pyridin-2-one (as prepared in the previous step, 750 mg, 3.19 mmol) in DMF (5 mL) was treated with Cs2CO3 (Aldrich, 1.56 g, 4.80 mmol) at room temperature for 10 min. MeI (Aldrich, 330 μL, 4.80 mmol) was added into the reaction solution and heated at 70° C. for 6 hours. The reaction solution was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to give yellow oil, which was then purified by silica gel column on a CombiFlash® system using hexanes and ethyl acetate (from 10% ethyl acetate to 100% ethyl acetate) to afford the title compound as a white solid along with O-alylated product, 5-(1,4-dioxa-spiro[4.5]dec-8-yl)-2-methoxy-pyridine.
Name
5-(1,4-dioxa-spiro[4.5]dec-8-yl)-1H-pyridin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
1.56 g
Type
reactant
Reaction Step Two
Name
Quantity
330 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]3[CH:12]=[CH:13][C:14](=[O:17])[NH:15][CH:16]=3)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[C:18]([O-])([O-])=O.[Cs+].[Cs+].CI>CN(C=O)C>[O:4]1[C:5]2([CH2:6][CH2:7][CH:8]([C:11]3[CH:12]=[CH:13][C:14](=[O:17])[N:15]([CH3:18])[CH:16]=3)[CH2:9][CH2:10]2)[O:1][CH2:2][CH2:3]1.[O:4]1[C:5]2([CH2:6][CH2:7][CH:8]([C:11]3[CH:12]=[CH:13][C:14]([O:17][CH3:18])=[N:15][CH:16]=3)[CH2:9][CH2:10]2)[O:1][CH2:2][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
5-(1,4-dioxa-spiro[4.5]dec-8-yl)-1H-pyridin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)C=2C=CC(NC2)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cs2CO3
Quantity
1.56 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
330 μL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give yellow oil, which
CUSTOM
Type
CUSTOM
Details
was then purified by silica gel column on a CombiFlash® system

Outcomes

Product
Name
Type
product
Smiles
O1CCOC12CCC(CC2)C=2C=CC(N(C2)C)=O
Name
Type
product
Smiles
O1CCOC12CCC(CC2)C=2C=CC(=NC2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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